2-Fluoro-4-sulfanylbenzonitrile
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Overview
Description
2-Fluoro-4-sulfanylbenzonitrile is an organic compound with the molecular formula C7H4FNS It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the second position and a sulfanyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-sulfanylbenzonitrile can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-fluorobenzonitrile with thiol reagents under basic conditions. For example, 2-fluorobenzonitrile can be reacted with sodium hydrosulfide (NaHS) in the presence of a base such as sodium hydroxide (NaOH) to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar nucleophilic substitution reactions. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-sulfanylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can achieve the reduction of the nitrile group.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-sulfanylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of fluorescent probes for biological imaging.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-sulfanylbenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, while the fluorine atom can influence the compound’s binding affinity and selectivity. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
2-Fluoro-4-sulfanylbenzonitrile can be compared with other similar compounds such as:
2-Fluorobenzonitrile: Lacks the sulfanyl group, resulting in different reactivity and applications.
4-Fluorobenzonitrile: The fluorine atom is positioned differently, affecting its chemical properties.
2-Fluoro-4-nitrobenzonitrile: Contains a nitro group instead of a sulfanyl group, leading to different chemical behavior and applications.
Properties
Molecular Formula |
C7H4FNS |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-fluoro-4-sulfanylbenzonitrile |
InChI |
InChI=1S/C7H4FNS/c8-7-3-6(10)2-1-5(7)4-9/h1-3,10H |
InChI Key |
CHQUTFVGYOCGMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S)F)C#N |
Origin of Product |
United States |
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